

The Chemical Profile of Rendix (Dabigatran Etexilate Mesylate): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

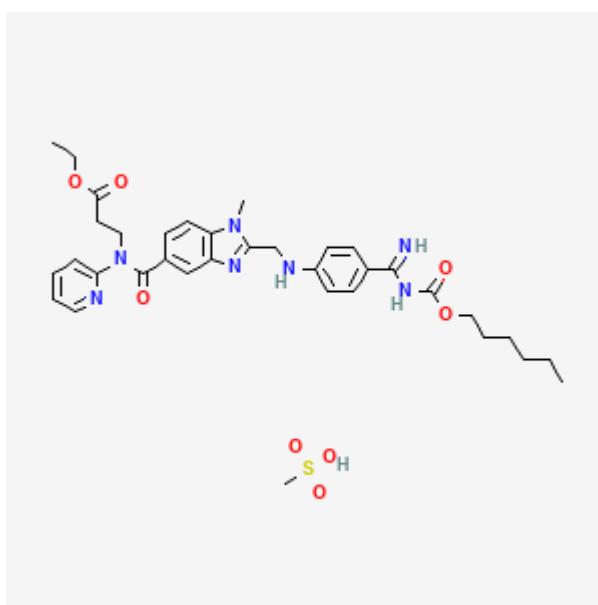
Compound Name: *Rendix*

Cat. No.: *B7897263*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

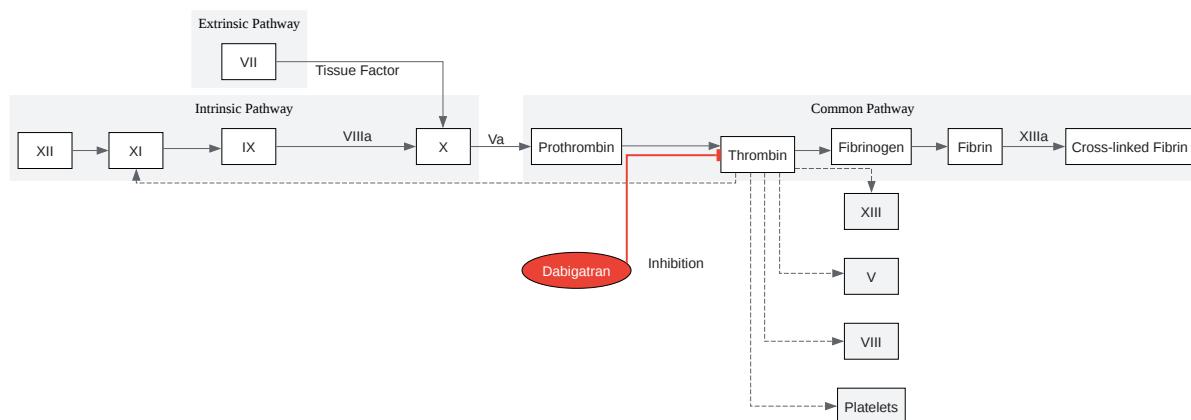

Rendix, identified by the CAS number 872728-81-9, is chemically known as Dabigatran etexilate mesylate. It is a potent, orally administered prodrug that is rapidly converted in the body to its active form, dabigatran. Dabigatran is a direct, reversible inhibitor of thrombin, a key enzyme in the coagulation cascade. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of **Rendix**, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Properties

Rendix is the mesylate salt of the dabigatran etexilate prodrug. The chemical details are summarized below.

Identifier	Value
Compound Name	Rendix
Synonyms	Dabigatran etexilate mesylate, BIBR 1048MS, Pradaxa [1] [2] [3] [4]
CAS Number	872728-81-9 [1] [2] [3] [5]
Molecular Formula	C35H45N7O8S (or C34H41N7O5 · CH4O3S) [1] [2] [4] [5] [6]
Molecular Weight	723.84 g/mol [1] [4] [5] [6]
IUPAC Name	ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid [1] [3] [5]
SMILES	O=C(OCCCCCC)NC(=N)C1=CC=C(C=C1)NCC2=NC=3C=C(C=CC3N2C)C(=O)N(C4=NC=CC=C4)CCC(=O)OCC.O=S(=O)(O)C [2] [7]
InChI Key	XETBXHPXHHOLOE-UHFFFAOYSA-N [2] [8]

2D Chemical Structure:


Mechanism of Action: Direct Thrombin Inhibition

Upon oral administration, Dabigatran etexilate, a double prodrug, is hydrolyzed by esterases in the gastrointestinal tract, blood, and liver to its active form, dabigatran.[3][9] Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[5][8]

Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade. It is responsible for the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot. Thrombin also amplifies its own production by activating Factors V, VIII, and XI, and promotes platelet aggregation.[5][10]

Dabigatran binds to the active site of both free and clot-bound thrombin, inhibiting its downstream effects.[5][8][11] This targeted inhibition prevents the formation of a thrombus and provides a predictable anticoagulant effect.[11]

The following diagram illustrates the position of dabigatran's action within the coagulation cascade.

[Click to download full resolution via product page](#)

Diagram of Dabigatran's inhibitory action on Thrombin in the coagulation cascade.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for dabigatran.

Parameter	Value	Species	Assay/Method
K _i (Thrombin Inhibition)	4.5 nM[10][12]	Human	Enzyme Inhibition Assay
IC ₅₀ (Thrombin-induced Platelet Aggregation)	10 nM[12]	Human	Platelet Aggregation Assay
IC ₅₀ (Thrombin Generation - ETP)	0.56 μM[12]	Human	Platelet-Poor Plasma
aPTT Doubling Concentration	0.23 μM[12]	Human	In vitro
PT Doubling Concentration	0.83 μM[12]	Human	In vitro
ECT Doubling Concentration	0.18 μM[12]	Human	In vitro
ED ₅₀ (Venous Thrombosis)	7.8 μmol/kg	Rat	In vivo

Experimental Protocols

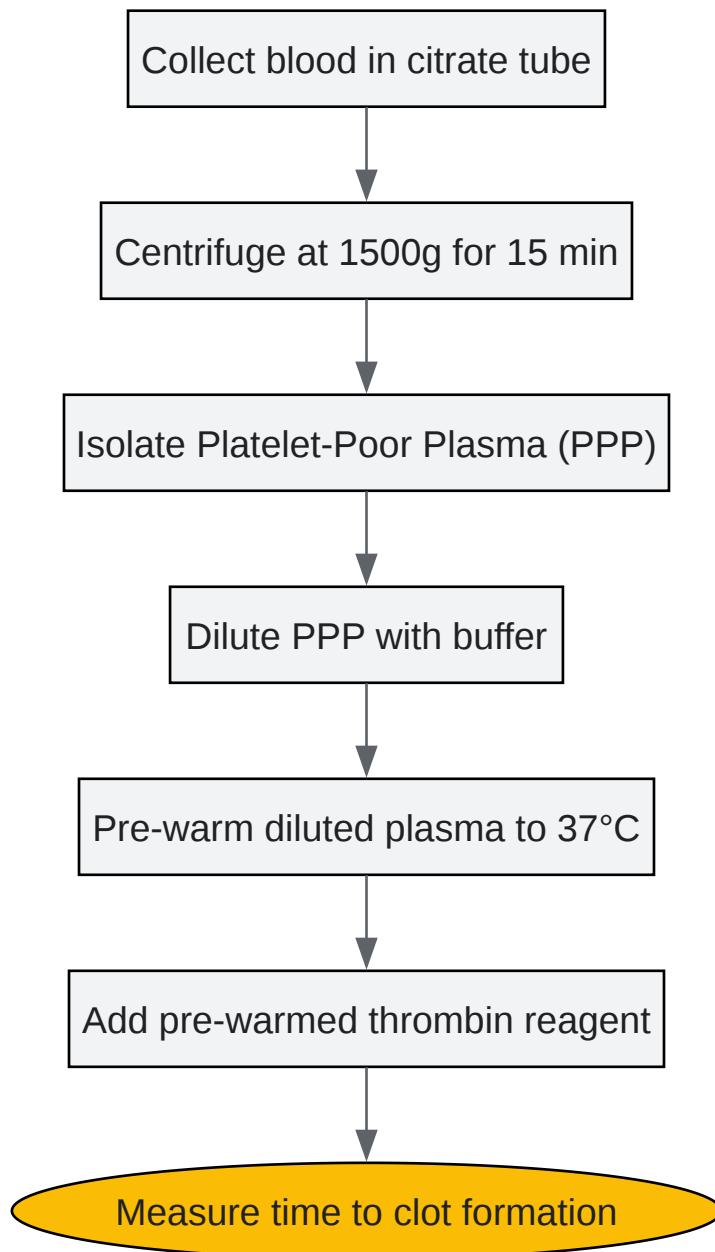
Synthesis of Dabigatran Etexilate Mesylate

The synthesis of Dabigatran etexilate mesylate can be achieved through a multi-step process. A generalized workflow is presented below. For detailed procedures, refer to published literature.[1][6][7][13]

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of Dabigatran Etexilate Mesylate.

Protocol Outline: Final Salt Formation


- Dissolution: Dissolve crude Dabigatran etexilate in acetone with heating (approximately 40-45°C) until a clear solution is obtained.[1]
- Filtration: Filter the warm solution through a suitable medium (e.g., Celite) to remove any particulate matter.
- Cooling: Cool the filtrate to room temperature.
- Acidification: Add a solution of methanesulfonic acid in acetone dropwise to the cooled filtrate.
- Precipitation: The mesylate salt will precipitate out of the solution. Stir the suspension at room temperature and then at a reduced temperature (e.g., 17-23°C) to ensure complete precipitation.[1]
- Isolation and Drying: Isolate the precipitated solid by filtration, wash with cold acetone, and dry under reduced pressure.

In Vitro Anticoagulant Activity Assessment: Diluted Thrombin Time (dTT) Assay

The dTT assay is a sensitive method for quantifying the anticoagulant effect of dabigatran.[2]

Principle: The assay measures the time to clot formation after the addition of a standardized, low concentration of thrombin to diluted patient plasma. The clotting time is directly proportional to the concentration of dabigatran.[2]

Methodology:

[Click to download full resolution via product page](#)

Workflow for the Diluted Thrombin Time (dTT) Assay.

Detailed Steps:

- Sample Preparation: Collect venous blood into a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[\[2\]](#)

- Calibration Curve: Prepare a standard curve using calibrator plasmas with known concentrations of dabigatran.
- Dilution: Dilute the patient PPP and calibrator plasmas with a suitable buffer (e.g., Owren-Koller buffer).[\[2\]](#)
- Incubation: Pre-warm the diluted plasma samples to 37°C.
- Clot Initiation: Add a pre-warmed, standardized low-concentration thrombin reagent to the plasma sample and simultaneously start a timer.
- Detection: Measure the time until a fibrin clot is formed using an optical or mechanical coagulometer.
- Quantification: Determine the dabigatran concentration in the patient sample by interpolating the clotting time from the calibration curve.

In Vivo Anticoagulant Activity Studies

In vivo studies in animal models are crucial for evaluating the anticoagulant efficacy of dabigatran etexilate.

Animal Models: Rats and rhesus monkeys are commonly used models.[\[12\]](#)

General Protocol Outline:

- Animal Acclimatization: House the animals under standard laboratory conditions with free access to food and water.
- Dosing: Administer Dabigatran etexilate orally via gavage at various dose levels (e.g., rats: 10, 20, 50 mg/kg; monkeys: 1, 2.5, 5 mg/kg).[\[12\]](#)
- Blood Sampling: Collect blood samples (e.g., from the tail vein or other appropriate site) into citrate-containing tubes at predetermined time points post-dosing.
- Plasma Preparation: Prepare PPP by centrifugation as described in the dTT assay protocol.

- Coagulation Assays: Perform coagulation assays such as the activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Ecarin Clotting Time (ECT) on the plasma samples.
- Data Analysis: Analyze the dose- and time-dependent effects on the coagulation parameters.

Conclusion

Rendix (Dabigatran etexilate mesylate) is a significant oral anticoagulant with a well-defined chemical structure and a targeted mechanism of action. Its efficacy is attributed to the direct, reversible inhibition of thrombin by its active metabolite, dabigatran. The predictable pharmacokinetic and pharmacodynamic profile of this compound has established it as a valuable therapeutic agent. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this important molecule in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Dabigatran Etexilate Mesylate | C35H45N7O8S | CID 135566083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. home.asdaa.it [home.asdaa.it]
- 5. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmacemica.com [derpharmacemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. litfl.com [litfl.com]

- 9. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 13. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Chemical Profile of Rendix (Dabigatran Etexilate Mesylate): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7897263#what-is-the-chemical-structure-of-rendix-cas-872728-81-9\]](https://www.benchchem.com/product/b7897263#what-is-the-chemical-structure-of-rendix-cas-872728-81-9)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com